molecular formula C15H17N5O B12919870 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- CAS No. 34352-60-8

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-

Cat. No.: B12919870
CAS No.: 34352-60-8
M. Wt: 283.33 g/mol
InChI Key: KMKHHMJOWLXRHH-UHFFFAOYSA-N
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Description

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is characterized by a fused ring system that includes pyridazine and benzoxazine moieties, making it a unique structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- stands out due to its fused ring system that combines the properties of pyridazine and benzoxazine. This unique structure imparts a range of biological activities that are not commonly observed in simpler analogs .

Properties

CAS No.

34352-60-8

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

5-methyl-3-piperazin-1-ylpyridazino[3,4-b][1,4]benzoxazine

InChI

InChI=1S/C15H17N5O/c1-19-11-4-2-3-5-13(11)21-15-12(19)10-14(17-18-15)20-8-6-16-7-9-20/h2-5,10,16H,6-9H2,1H3

InChI Key

KMKHHMJOWLXRHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCNCC4

Origin of Product

United States

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